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Compound of Interest

Compound Name: Nonanenitrile

Cat. No.: B147369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic

Resonance (13C NMR) spectroscopy of nonanenitrile. It includes a comprehensive data table

of predicted chemical shifts with assignments, a detailed experimental protocol for acquiring

high-quality spectra, and visualizations to aid in understanding the molecular structure and its

corresponding NMR data.

Introduction to 13C NMR of Alkyl Nitriles
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon

framework of organic molecules. In the case of aliphatic nitriles such as nonanenitrile (also

known as pelargononitrile or octyl cyanide), 13C NMR provides distinct signals for each of the

nine carbon atoms in its structure. The chemical shift of each carbon is influenced by its local

electronic environment, offering valuable insights into the molecule's composition.

The nonanenitrile molecule consists of a nine-carbon chain with a nitrile functional group (-

C≡N) at one terminus. The carbon atom of the nitrile group is sp-hybridized and bonded to a

highly electronegative nitrogen atom, causing its signal to appear in a characteristic downfield

region of the spectrum, typically between 115 and 125 ppm. The remaining eight carbons are

sp3-hybridized and their chemical shifts are primarily influenced by their position relative to the

electron-withdrawing nitrile group and the methyl terminus.
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Predicted 13C NMR Chemical Shifts of Nonanenitrile
While specific experimental data from peer-reviewed literature is not publicly available without a

subscription, the following table summarizes the predicted 13C NMR chemical shifts for

nonanenitrile. These predictions are based on established principles of 13C NMR

spectroscopy and analysis of data for analogous long-chain alkyl compounds. The assignments

are presented from C1 (the nitrile carbon) to C9 (the terminal methyl carbon).

Carbon Atom Assignment
Predicted Chemical Shift
(ppm)

C1 -C≡N ~119-121

C2 -CH2-CN ~17-19

C3 -CH2- ~25-27

C4 -CH2- ~28-30

C5 -CH2- ~29-31

C6 -CH2- ~31-33

C7 -CH2- ~22-24

C8 -CH2- ~31-33

C9 -CH3 ~14-16

Note: These are predicted values and may vary slightly from experimentally determined shifts

depending on the solvent and other experimental conditions.

Detailed Experimental Protocol for 13C NMR of
Nonanenitrile
The following protocol outlines a standard procedure for obtaining a high-quality 13C NMR

spectrum of nonanenitrile.

1. Sample Preparation:
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Sample: Nonanenitrile (liquid).

Solvent: Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing

properties and well-defined solvent peak (triplet centered at ~77.16 ppm) which can be used

for spectral referencing.

Concentration: Prepare a solution of approximately 50-100 mg of nonanenitrile in 0.6-0.7

mL of CDCl3.

Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift

referencing (0 ppm). However, modern spectrometers can reference the spectrum to the

residual solvent peak.

NMR Tube: Use a clean, dry 5 mm NMR tube. Transfer the prepared solution to the NMR

tube.

2. NMR Spectrometer Setup:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to

achieve good signal dispersion.

Probe: A broadband or carbon-detect probe is required. Ensure the probe is tuned to the 13C

frequency.

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency

using the deuterium signal from the CDCl3 solvent. Perform automatic or manual shimming

to optimize the magnetic field homogeneity and obtain sharp peaks.

3. Acquisition Parameters:

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker

spectrometer) is typically used. This decouples the protons from the carbon nuclei, resulting

in a spectrum of singlets for each unique carbon atom.

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for

all carbons in nonanenitrile (e.g., 0 to 150 ppm).
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Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of

scans is required compared to 1H NMR. A typical range is 128 to 1024 scans, depending on

the sample concentration and desired signal-to-noise ratio.

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative

spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time)

is necessary.

Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.

4. Data Processing:

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the

Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier

transform.

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure

all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the central peak

of the CDCl3 triplet to 77.16 ppm.

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations
Molecular Structure of Nonanenitrile
The following diagram illustrates the structure of nonanenitrile with each carbon atom

numbered for correlation with the 13C NMR data table.

C9H3 C8H2 C7H2 C6H2 C5H2 C4H2 C3H2 C2H2 C1 N
 ≡

Click to download full resolution via product page
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Caption: Structure of Nonanenitrile with Carbon Numbering.

Logical Workflow for 13C NMR Analysis
This diagram outlines the logical steps involved in the 13C NMR analysis of a compound like

nonanenitrile, from sample preparation to final data interpretation.
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Caption: Workflow for 13C NMR Analysis.
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To cite this document: BenchChem. [An In-depth Technical Guide to the 13C NMR Chemical
Shifts of Nonanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147369#13c-nmr-chemical-shifts-of-nonanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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